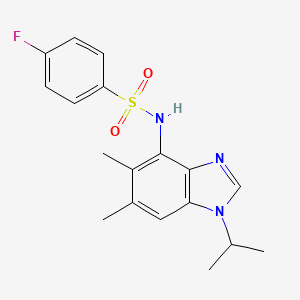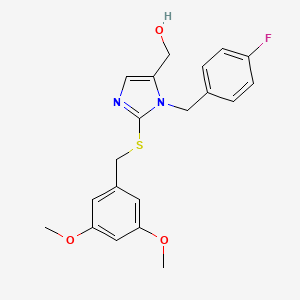
1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one is an organic compound with the molecular formula C7H10N2O It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
作用机制
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other compounds in its class, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight (13817) suggests that it may have good bioavailability .
Result of Action
Similar compounds have been shown to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
准备方法
The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 1,4-dimethyl-1H-pyrazole with an appropriate acylating agent. One common method is the acylation of 1,4-dimethyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups such as amines or halides[][2].
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used[2][2].
科学研究应用
1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis[][3].
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its pyrazole ring is a common motif in biologically active molecules[][3].
Medicine: Research has explored its potential as a pharmacophore in drug design. Derivatives of this compound have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents[][3].
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications[][3].
相似化合物的比较
1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one can be compared with other pyrazole derivatives such as:
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-one: Similar in structure but with different methyl group positions, leading to variations in reactivity and biological activity.
1-(1-Ethyl-1H-pyrazol-4-yl)ethan-1-one: The ethyl group at the 1-position alters the compound’s physical and chemical properties.
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-one: The presence of additional methyl groups can enhance steric hindrance and affect the compound’s interactions with other molecules.
属性
IUPAC Name |
1-(2,4-dimethylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-8-9(3)7(5)6(2)10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYZTQRNRNGHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1493607-33-2 |
Source


|
| Record name | 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide](/img/structure/B2747306.png)


![1-(4-bromophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea](/img/structure/B2747310.png)

![2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one](/img/structure/B2747312.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2747317.png)

![Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate](/img/structure/B2747320.png)
![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide](/img/structure/B2747322.png)
![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2747324.png)

